molecular formula C13H8BrN3O2S B11362489 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11362489
M. Wt: 350.19 g/mol
InChI Key: AYGWPNIVSKOXOO-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that combines a furan ring with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dichloromethane at room temperature, yielding the desired product in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents like organometallic compounds.

    Oxidation and Reduction: The furan and thiadiazole rings can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine palladium and potassium phosphate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated derivatives, while oxidation and reduction can modify the functional groups on the furan and thiadiazole rings.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with bacterial enzymes and proteins, disrupting their normal function. This leads to the inhibition of bacterial growth and proliferation. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, stabilizing the interaction and enhancing its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Shares the furan and bromophenyl moieties but lacks the thiadiazole ring.

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, exhibit similar biological activities.

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to the combination of the furan and thiadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

AYGWPNIVSKOXOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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